Cas no 1995955-43-5 (2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid)

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid
- EN300-1124004
- 1995955-43-5
-
- インチ: 1S/C8H13N3O3/c1-5(7(9)8(12)13)11-4-6(14-2)3-10-11/h3-5,7H,9H2,1-2H3,(H,12,13)
- InChIKey: QDOGNGLUWJTYHS-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=NN(C=1)C(C)C(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 199.09569129g/mol
- どういたいしつりょう: 199.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.1
- トポロジー分子極性表面積: 90.4Ų
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124004-0.1g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 0.1g |
$1307.0 | 2023-10-26 | |
Enamine | EN300-1124004-0.05g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 0.05g |
$1247.0 | 2023-10-26 | |
Enamine | EN300-1124004-0.25g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 0.25g |
$1366.0 | 2023-10-26 | |
Enamine | EN300-1124004-10.0g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 10g |
$7435.0 | 2023-06-09 | ||
Enamine | EN300-1124004-5g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 5g |
$4309.0 | 2023-10-26 | |
Enamine | EN300-1124004-1.0g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 1g |
$1729.0 | 2023-06-09 | ||
Enamine | EN300-1124004-2.5g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 2.5g |
$2912.0 | 2023-10-26 | |
Enamine | EN300-1124004-1g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 1g |
$1485.0 | 2023-10-26 | |
Enamine | EN300-1124004-10g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 95% | 10g |
$6390.0 | 2023-10-26 | |
Enamine | EN300-1124004-5.0g |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |
1995955-43-5 | 5g |
$5014.0 | 2023-06-09 |
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid 関連文献
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acidに関する追加情報
Introduction to 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid (CAS No. 1995955-43-5)
2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1995955-43-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of both amino and carboxylic acid functional groups, coupled with the unique pyrazole moiety, makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural framework of 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid consists of a butanoic acid backbone substituted with a 4-methoxy-substituted pyrazole ring at the third carbon position. This particular arrangement imparts distinct chemical and biological properties, making it an interesting subject for synthetic chemists and medicinal biologists. The methoxy group enhances the lipophilicity of the molecule, potentially improving its solubility and bioavailability, which are critical factors in pharmaceutical design.
In recent years, there has been a surge in research focused on developing novel compounds with anti-inflammatory, anticancer, and antimicrobial properties. Pyrazole derivatives have emerged as a key class of molecules in this regard due to their ability to interact with various biological targets. Specifically, 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid has been studied for its potential role in modulating inflammatory pathways and inhibiting the growth of certain cancer cell lines. Preliminary studies suggest that this compound may exert its effects by interfering with key signaling cascades involved in cell proliferation and survival.
The synthesis of 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for large-scale production, which would facilitate further preclinical and clinical investigations.
One of the most compelling aspects of 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid is its potential as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify how this compound interacts with target proteins. These interactions can provide insights into its mechanism of action and help in optimizing its pharmacological properties. For instance, studies have shown that pyrazole derivatives can bind to enzymes like kinases and phosphodiesterases, which are often implicated in various diseases.
The pharmacokinetic profile of 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid is another area of active investigation. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for determining its therapeutic window and potential side effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to characterize its pharmacokinetic behavior in vitro and in vivo.
Recent advancements in biotechnology have enabled the use of CRISPR-Cas9 gene editing technology to study the genetic pathways influenced by 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid. By introducing specific genetic modifications in model organisms such as mice or zebrafish, researchers can observe the compound's effects on disease models more accurately. These studies not only provide valuable data for drug development but also contribute to our fundamental understanding of disease mechanisms.
The regulatory landscape for novel pharmaceutical compounds like 2-amino-3-(4-methoxy-1H-pyrazol-1-ybutoic acid) is stringent but well-established. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive preclinical data before approving any new drug candidates for human trials. This ensures that only compounds with demonstrated safety and efficacy reach patients. The synthesis, characterization, and preclinical testing of 2-amino-butyric acid derivative must adhere to Good Manufacturing Practices (GMP) to maintain consistency and quality throughout the development process.
The economic impact of developing new drugs cannot be overstated. Pharmaceutical companies invest billions of dollars annually in research aimed at discovering compounds like 2-amino-butyric acid derivative that can address unmet medical needs. However, the high cost associated with drug development underscores the importance of efficient synthetic routes and innovative research strategies. Collaborative efforts between academia and industry are essential to accelerate progress in this field.
In conclusion,2-amino-butyric acid derivative (CAS No., 1995955435,) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas., Its unique structural features make it an attractive candidate for further exploration., As research continues,, it is likely that more insights will emerge regarding its biological activities,, mechanisms of action,, ,and therapeutic potential.. The continued development of innovative synthetic methodologies will further enhance our ability to produce this compound on a scalable basis., ultimately benefiting patients worldwide..
1995955-43-5 (2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid) 関連製品
- 2229375-85-1(4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine)
- 2171762-14-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid)
- 1031619-25-6(2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)-N-cyclopentylacetamide)
- 84100-15-2(Naphthol AS-E Acetate)
- 1189659-07-1(N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3)
- 944279-23-6(4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid)
- 1269152-08-0(1-{3-(aminomethyl)phenylmethyl}pyrrolidin-2-one hydrochloride)
- 731859-03-3((1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 35143-69-2(3-Methoxyisoxazol-5-amine)
- 894021-99-9(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2H-1,3-benzodioxole-5-carboxamide)




